molecular formula C11H16O2 B1682940 2-tert-Butyl-4-hydroxyanisole CAS No. 88-32-4

2-tert-Butyl-4-hydroxyanisole

Cat. No. B1682940
CAS RN: 88-32-4
M. Wt: 180.24 g/mol
InChI Key: IMOYOUMVYICGCA-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-hydroxyanisole, also known as 2-BHA, is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the methoxy group is replaced by a tert-butyl group . It is a member of phenols and an aromatic ether .


Synthesis Analysis

The synthesis of 2-tert-Butyl-4-hydroxyanisole involves the use of the hydroxyl-protecting reagent dimethyl-tert-butylchlorosilane. Exclusive silylation occurs at the less hindered hydroxyl group of 3. Dimethyl sulfate methylation of 4 gives 5 in excellent yield .


Molecular Structure Analysis

The molecular formula of 2-tert-Butyl-4-hydroxyanisole is C11H16O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-tert-Butyl-4-hydroxyanisole is used as an antioxidant in feedingstuffs for all animal species and categories . It prevents or delays oxidation reactions and extends the storage life of products .


Physical And Chemical Properties Analysis

The molecular weight of 2-tert-Butyl-4-hydroxyanisole is 180.24 g/mol . It is a waxy solid .

Safety And Hazards

2-tert-Butyl-4-hydroxyanisole can be harmful if swallowed and can cause serious eye irritation . It is

properties

IUPAC Name

3-tert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYOUMVYICGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058963
Record name Phenol, 3-(1,1-dimethylethyl)-4-methoxy-
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4-hydroxyanisole

CAS RN

88-32-4
Record name 2-tert-Butyl-4-hydroxyanisole
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Record name 2-tert-Butyl-4-hydroxyanisole
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Record name Phenol, 3-(1,1-dimethylethyl)-4-methoxy-
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Record name Phenol, 3-(1,1-dimethylethyl)-4-methoxy-
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Record name 3-tert-butyl-4-methoxyphenol
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Record name 2-TERT-BUTYL-4-HYDROXYANISOLE
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Synthesis routes and methods

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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